molecular formula C22H21BrN2O3S B2391143 3-(4-Bromophenyl)-1-(3,4-dimethoxybenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione CAS No. 899911-00-3

3-(4-Bromophenyl)-1-(3,4-dimethoxybenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione

Cat. No. B2391143
M. Wt: 473.39
InChI Key: YLDBXZWTKHUWMA-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-1-(3,4-dimethoxybenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione, also known as BDT, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. BDT belongs to the class of spiro compounds and is known to exhibit various biological activities, including anticancer, antifungal, and antibacterial effects.

Scientific Research Applications

Chemical Synthesis and Structural Analysis

  • Research demonstrates the synthesis of diazaspiro nonanes through reactions involving methyl 1-aryl-3-cinnamoyl-4,5-dioxo-4,5-dihydro-1H-pyrrole-2-carboxylates and 4-arylaminopent-3-en-2-ones, leading to compounds with structural significance due to their crystalline and molecular configurations, which were further analyzed by X-ray analysis (Silaichev et al., 2012).

Heterocyclic Synthesis and Antimicrobial Activity

  • The synthesis of thio-substituted ethyl nicotinate derivatives, leading to various thieno[2,3-b]pyridines and pyridothienopyrimidine derivatives, has been reported. This synthesis pathway started with compound reactions that included 3-(4-Bromophenyl)-2-cyanoprop-2-enethioamide, highlighting the utility in generating compounds with potential antimicrobial activities (Gad-Elkareem et al., 2011).

Molecular Diversity and Reaction Mechanisms

  • Studies on the molecular diversity achieved through triphenylphosphine promoted reactions of electron-deficient alkynes and arylidene Meldrum acid (N,N'-dimethylbarbituric acid) show the formation of diverse compounds, including diazaspiro[4.5]dec-1-enes, demonstrating the complex reaction mechanisms that can be employed to synthesize structurally diverse molecules (Han et al., 2020).

Tautomeric Forms and Structural Elucidation

  • The investigation into tautomeric forms of 1,3-diazaspiro[4.4]non-2-ene derivatives in solid state and solution, exploring their structural and spectral characteristics, provides significant insights into the behavior of spiro compounds under different conditions, suggesting the importance of detailed structural analysis for understanding compound properties (Enchev et al., 2017).

Novel Spiro Compounds and Biological Activities

  • The design and synthesis of novel spiro-isoxazolyl bis-[5,5′]thiazolidin-4-ones and spiro-isoxazolyl thiazolidin-4-one-[5,5′]-1,2-4 oxdiazolines, showing significant antibacterial and antifungal activities, highlight the potential of spiro compounds in medicinal chemistry for developing new therapeutic agents (Rajanarendar et al., 2010).

properties

IUPAC Name

[2-(4-bromophenyl)-3-sulfanylidene-1,4-diazaspiro[4.4]non-1-en-4-yl]-(3,4-dimethoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21BrN2O3S/c1-27-17-10-7-15(13-18(17)28-2)20(26)25-21(29)19(14-5-8-16(23)9-6-14)24-22(25)11-3-4-12-22/h5-10,13H,3-4,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLDBXZWTKHUWMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2C(=S)C(=NC23CCCC3)C4=CC=C(C=C4)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21BrN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Bromophenyl)-1-(3,4-dimethoxybenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione

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